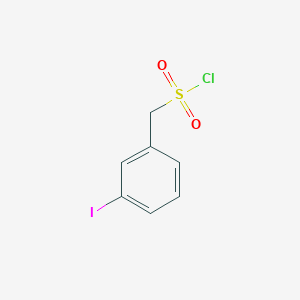
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Descripción general
Descripción
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Boc Protection: The piperidine ring is then protected with the Boc group using Boc anhydride in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents like piperidine (for Fmoc) and trifluoroacetic acid (for Boc).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptides: Coupling reactions with other amino acids form peptides.
Aplicaciones Científicas De Investigación
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is used in various scientific research applications:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides and peptidomimetics.
Drug Development: Used in the development of novel therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Chemical Biology: Utilized in studies involving protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is primarily related to its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is crucial in the synthesis of biologically active peptides.
Comparación Con Compuestos Similares
Similar Compounds
3-(Fmoc-amino)-3-(1-boc-4-piperidyl)propanoic acid: Similar structure but with a different substitution on the piperidine ring.
3-(Fmoc-amino)-3-(1-boc-2-piperidyl)propanoic acid: Another isomer with a different substitution pattern.
Uniqueness
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is unique due to its specific substitution pattern, which can influence the reactivity and properties of the compound. The presence of both Fmoc and Boc protecting groups makes it particularly useful in complex peptide synthesis, where selective deprotection is required.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPZFQDBBUTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)






